

[D-Phe2,6, Pro3]-LH-RH molecular weight and formula

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An In-Depth Technical Guide to [D-Phe2,6, Pro3]-LH-RH

This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) antagonist, **[D-Phe2,6, Pro3]-LH-RH**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of [D-Phe2,6, Pro3]-LH-RH are summarized below.

Property	Value
Molecular Formula	C59H80N14O13
Molecular Weight	1193.37 g/mol [1] (also reported as 1193.35 g/mol [2])
Sequence	Pyr-D-Phe-Pro-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH2
Synonyms	[D-Phe2,6,Pro3]-Luteinizing Hormone Releasing Hormone
Mechanism of Action	Potent LHRH (GnRH) receptor antagonist[2]

Mechanism of Action and Signaling Pathway





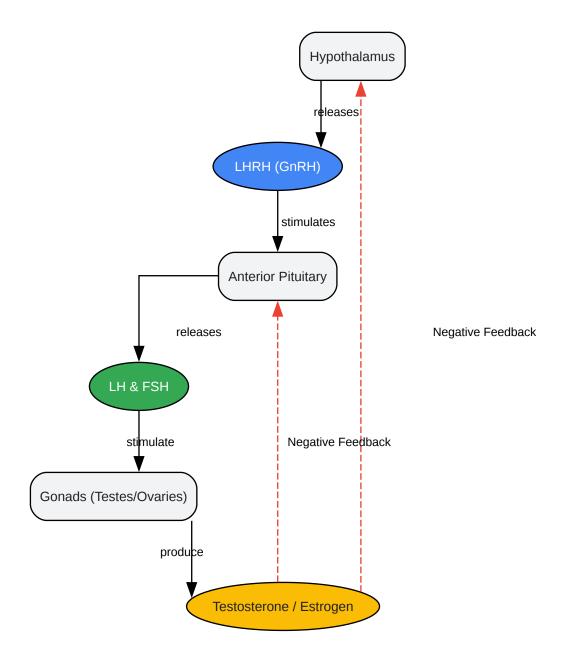


[D-Phe2,6, Pro3]-LH-RH functions as a potent competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[2] In the endocrine system, LHRH (or GnRH) is a critical decapeptide secreted by the hypothalamus.[3] It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] These gonadotropins, in turn, regulate gonadal function in both males and females, including the production of testosterone and estrogen.[4][5]

By binding to the GnRH receptors in the pituitary, **[D-Phe2,6, Pro3]-LH-RH** blocks the binding of endogenous LHRH, thereby inhibiting the downstream signaling cascade that leads to LH and FSH secretion. This antagonistic action effectively suppresses the production of gonadal steroids.

The normal signaling pathway of LHRH and the antagonistic action of **[D-Phe2,6, Pro3]-LH-RH** are depicted in the diagrams below.

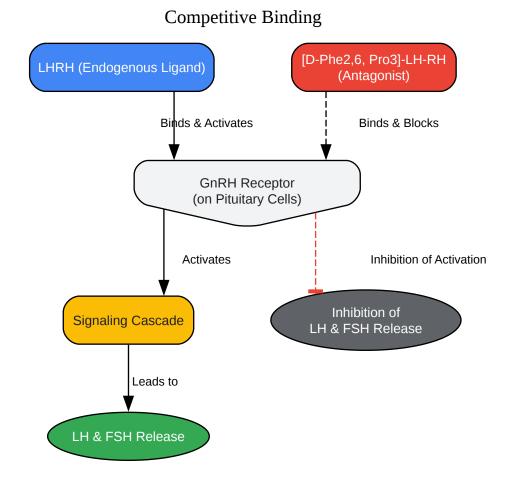




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Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis.





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Caption: Antagonistic mechanism of [D-Phe2,6, Pro3]-LH-RH.

Experimental Protocols and Findings

Several in vivo and in vitro studies have demonstrated the biological activity of [D-Phe2,6, Pro3]-LH-RH. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies and key findings from published research are outlined below.

In Vivo Ovulation Inhibition Studies

- Objective: To assess the efficacy of [D-Phe2,6, Pro3]-LH-RH in preventing ovulation.
- Animal Model: Rhesus monkeys and rats.[6]
- · Methodology:



- Rhesus Monkey Study:
 - A dosage of 300 mg/monkey was administered subcutaneously, delivered in six injections of 50 mg each.[6]
 - The treatment was administered to inhibit the spontaneous preovulatory gonadotropin surges.[6]
- Rat Study:
 - A single injection of 750 μg was administered at 12:00 h on the day of proestrus.[6]
- Results:
 - In rhesus monkeys, the treatment successfully inhibited preovulatory gonadotropin surges and prevented ovulation.[6]
 - In rats, the single injection resulted in a 100% inhibition of ovulation.[6]

In Vitro Pituitary Cell Studies

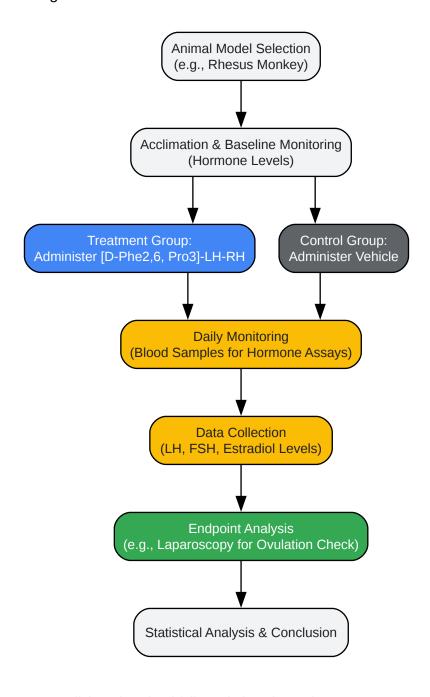
- Objective: To investigate the effect of [D-Phe2,6, Pro3]-LH-RH on GnRH receptor binding in pituitary cells.
- Model: Cultured pituitary cells.[6]
- Methodology:
 - Pituitary cells were treated with [D-Phe2,6, Pro3]-LH-RH at concentrations ranging from
 0.1 pM to 1 mM for 24 hours.[6]
 - The study also observed the antagonist's effect on the GnRH-induced increase in receptor sites.[6]
- Results:
 - [D-Phe2,6, Pro3]-LH-RH did not alter the baseline GnRH binding capacity.[6]



 However, it effectively blocked the increase in GnRH receptor sites that is typically induced by GnRH itself.[6]

Experimental Workflow Example

The following diagram illustrates a generalized workflow for an in vivo study investigating the effects of an LHRH antagonist.



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